Benzophenone acts as a photoinitiator, a molecule that initiates polymerization reactions upon exposure to light. When irradiated with ultraviolet (UV) light, benzophenone undergoes a chemical reaction that generates free radicals. These free radicals then attack monomers, initiating the chain reaction of polymerization, leading to the formation of polymers [1]. This property makes benzophenone valuable in studying and developing light-curable polymers for various applications, such as dental fillings, coatings, and 3D printing resins [2].
[1] You can find a detailed explanation of photoinitiators in this chemistry textbook chapter: ""[2] An example of a research paper on benzophenone-based photoinitiators for 3D printing: ""
Benzophenone's well-defined UV absorption spectrum and its ability to undergo well-understood photochemical reactions make it a valuable probe molecule in scientific research. Researchers can use benzophenone to study various photochemical processes, such as light-induced degradation of materials or the efficiency of light-harvesting complexes in photosynthesis [3]. By monitoring the changes in benzophenone's concentration or its photoproducts, scientists can gain insights into the underlying mechanisms of these photochemical reactions.
[3] Here's a research paper using benzophenone as a probe molecule to study photodegradation: ""
Benzophenone is an organic compound with the chemical formula and is classified as the simplest diaryl ketone. It appears as a white solid with a low melting point and a rose-like odor, making it soluble in various organic solvents. This compound naturally occurs in several fungi, fruits, and plants, including grapes. Benzophenone serves as a significant building block in organic chemistry due to its versatile reactivity and applications in various fields, including photochemistry and materials science .
Benzophenone's mechanism of action depends on the specific application. Here are two examples:
Photochemical and Photophysical Properties of Benzophenone
Additionally, benzophenone can undergo photolysis when exposed to ultraviolet light, leading to the formation of hydroxylated derivatives like 3-hydroxybenzophenone and 4-hydroxybenzophenone. These reactions often generate reactive oxygen species that can further react with other compounds .
Benzophenone can be synthesized through several methods:
Benzophenone has diverse applications across various industries:
Recent studies have focused on benzophenone's interactions with biological molecules and its photochemical behavior. For instance, research has shown that hydrogen bonding between triplet-state benzophenone and phenolic compounds can accelerate hydrogen-atom abstraction reactions. Additionally, studies have indicated that benzophenone can generate reactive oxygen species upon UV irradiation, which may contribute to its biological activity and potential toxicity .
Benzophenone shares structural similarities with several other compounds. Below is a comparison highlighting its unique features:
Compound | Structure | Unique Features |
---|---|---|
Flavonoids | Polyphenolic compounds | Known for antioxidant properties; different functional groups affect solubility and reactivity. |
Phenylacetone | Aromatic ketone | Used primarily in organic synthesis; lacks the dual aromatic rings present in benzophenone. |
Diphenylmethane | Simple aromatic hydrocarbon | Lacks the carbonyl group; primarily used as a solvent rather than for photochemical applications. |
4-Hydroxybenzophenone | Hydroxylated derivative | Exhibits enhanced biological activity; used in sunscreen formulations due to UV absorption properties. |
Benzophenone stands out due to its dual aromatic structure and significant role as a photosensitizer, which differentiates it from other similar compounds that may not exhibit such extensive reactivity or biological interaction potential .
Benzophenone exhibits polymorphic behavior, crystallizing in two distinct forms that have been extensively characterized through X-ray diffraction studies [1] [2] [3]. The compound was historically the first organic molecular material identified as polymorphic [1] [3]. The stable orthorhombic α-form crystallizes in space group P2₁2₁2₁ with unit cell parameters a = 10.28 Å, b = 12.12 Å, and c = 7.99 Å, exhibiting a melting point of 321 K [1] [3].
The metastable β-form presents a monoclinic crystal system with space group C2/c [1] [2] [3]. Comprehensive structural determinations have been performed using both X-ray powder diffraction and single crystal studies, revealing unit cell parameters of a = 16.22 Å, b = 8.15 Å, c = 16.33 Å, and β = 112.91° at 223 K [2] [3]. This metastable polymorph can be obtained from supercooled melts at approximately 243 K and exhibits a lower melting point range of 297-299 K [1] [2] [3].
Independent structure determinations via both computational systematic search procedures and conventional single-crystal diffraction methods have confirmed the qualitative similarity of the structures derived from different techniques [3]. The metastable phase crystallographic data obtained at room temperature and 223 K demonstrate excellent consistency, validating the reliability of these structural characterizations [2] [3].
The solid-state configurations of benzophenone reveal complex hydrogen bonding networks that significantly influence its crystalline architecture [4] [5]. Investigations of benzophenone incorporated within supramolecular frameworks demonstrate that hydrogen bonding occurs between the benzophenone carbonyl group and bridging water molecules [4]. These interactions form critical structural motifs that stabilize the crystal lattice.
In protic solvents, benzophenone exhibits hydrogen-bonding interactions with solvent molecules that modify its intersystem crossing rates [5]. The hydrogen-bonding interaction increases the time constant for intersystem crossing from less than 200 femtoseconds to 1.7 ± 0.2 picoseconds in methanol [5]. Spectroscopic evidence suggests that the preferred pathway for intersystem crossing involves the S₁(nπ) to T₂(ππ) states, with the rate of internal conversion controlled by solvent quenching of excess vibrational energy [5].
The benzophenone carbonyl group serves as a hydrogen bond acceptor in solid-state configurations, forming networks with water molecules and other protic species [4]. These hydrogen bonding patterns contribute to the observed polymorphic behavior and influence the thermal stability of different crystalline forms [6].
Benzophenone demonstrates characteristic ultraviolet-visible absorption properties that reflect its electronic structure and photophysical behavior [7] [8]. The compound absorbs ultraviolet radiation in the wavelength range of 280-340 nanometers, with the absorption maximum occurring at approximately 340 nanometers [5] [8]. This absorption corresponds to the n→π* transition at the band center, which represents a critical photophysical process in benzophenone [5].
Computational studies using density functional theory and time-dependent density functional theory methods have revealed that the main electronic transitions in the ultraviolet A and ultraviolet B ranges exhibit π→π* character, with the major transition being the highest occupied molecular orbital to lowest unoccupied molecular orbital transition [8] [9]. The absorption maxima obtained from theoretical calculations demonstrate excellent agreement with experimental absorption bands [8] [9].
The ultraviolet absorption mechanism involves the excitation of benzophenone from its ground state to excited singlet states, followed by efficient intersystem crossing to triplet states [5]. Benzophenone crosses from the S₁ state into the triplet state with nearly 100% yield, making it an effective photosensitizer in photochemical applications [10]. The resulting diradical character in the excited state enables hydrogen atom abstraction from suitable donors to form ketyl radicals [10].
The infrared spectroscopic profile of benzophenone provides detailed information about its vibrational modes and functional group characteristics [11] [12] [13]. The most prominent feature in the Fourier-transform infrared spectrum is the carbonyl stretching vibration, which appears in the range of 1659-1700 cm⁻¹ [11] [12] [13]. This frequency range is characteristic of conjugated aromatic ketones, where the C=O stretching is influenced by conjugation with the benzene rings [12].
Aromatic carbon-hydrogen stretching vibrations are observed in the range of 3000-3100 cm⁻¹, indicating the presence of hydrogen atoms bonded to carbon atoms in the aromatic rings [11] [13]. The characteristic carbon-carbon-carbon stretching vibration of benzophenone appears at 1264 cm⁻¹, which is typical for diaryl ketones and distinguishes them from mixed ketones [12].
Comprehensive vibrational analyses using isotopically labeled derivatives, including benzophenone-d₁₀ and benzophenone-¹⁸O, have enabled precise assignment of fundamental frequencies [13]. Ab initio molecular orbital calculations at various levels of theory, including Hartree-Fock with 3-21G, 6-31G, and 6-31G** basis sets, show best agreement with experimental data using the 6-31G basis set, with a mean deviation of 25.4 cm⁻¹ [13].
Raman spectroscopy provides complementary vibrational information to infrared spectroscopy, offering insights into the molecular dynamics and electronic structure of benzophenone [14] [15] [13]. The Raman spectrum exhibits characteristic bands for the carbonyl stretching vibration at approximately 1659 cm⁻¹, consistent with the infrared observations [15] [13].
Phenyl ring vibrational modes appear in the range of 1600-1450 cm⁻¹, corresponding to aromatic ring breathing and stretching vibrations [14] [13]. Detailed Raman studies of benzophenone and its radical anion demonstrate significant changes in vibrational frequencies upon single-electron reduction [15]. The carbonyl vibration shows a dramatic shift from 1659 cm⁻¹ in the neutral form to 1403 cm⁻¹ in the radical anion, reflecting the population of an antibonding π* orbital [15].
Most internal vibrations of the benzene rings appear as pairs of bands with closely spaced frequencies, corresponding to symmetric in-phase and asymmetric out-of-phase modes [16]. The vibrational analysis reveals that the dihedral angle between the central molecular framework and the phenyl rings significantly influences the vibrational transitions [16]. Normal coordinate analysis suggests an optimal dihedral angle of 35° for the final force field calculations [16].
Benzophenone exhibits well-defined phase transition characteristics that reflect its molecular structure and intermolecular interactions [10] [17] [6]. The compound has a melting point of 48.5°C (321.6 K) and a boiling point of 305.4°C (578.5 K) under standard atmospheric conditions [10] [18] [19]. These thermal properties demonstrate the compound's solid state at room temperature and its relatively high volatility compared to other aromatic ketones.
Extensive thermogravimetric analysis reveals that benzophenone maintains thermal stability up to temperatures exceeding 320°C before decomposition begins [20]. The phase behavior includes multiple distinct states observable within the temperature range of 77-293 K: glassy, supercooled liquid, and both α- and β-crystalline phases [6]. During isobaric heating, benzophenone glass transitions to a viscous supercooled liquid, which subsequently crystallizes into the metastable β-modification before undergoing a monotropic phase transition β→α [6].
The solubility behavior of benzophenone in various solvents follows predictable patterns based on polarity and intermolecular interaction principles [21] [22] [23]. Benzophenone exhibits essentially complete insolubility in water, with solubility less than 0.1 g per 100 mL at 25°C [21] [23] [20]. This insolubility results from the predominantly nonpolar character of the molecule, despite the presence of the polar carbonyl group [22] [23].
In polar protic solvents, benzophenone demonstrates variable solubility depending on the specific solvent characteristics [21]. The compound shows good solubility in ethanol (100 mg/mL) and methanol, where hydrogen bonding between the carbonyl oxygen and protic solvent molecules facilitates dissolution [21] [18]. Conversely, benzophenone exhibits excellent solubility in nonpolar aromatic solvents such as benzene, particularly when warmed, and in polar aprotic solvents including chloroform, dichloromethane, and ethyl acetate [21].
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